5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of a chlorine atom and a carboxylic acid group in the molecule enhances its reactivity and potential for various chemical transformations.
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid It’s known that imidazo[1,2-a]pyridine analogues have been recognized as significant agents against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Mode of Action
The specific mode of action of This compound Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against mdr-tb and xdr-tb .
Biochemical Pathways
The biochemical pathways affected by This compound Imidazo[1,2-a]pyridine analogues have been used in medicinal chemistry for their wide range of applications .
Pharmacokinetics
The ADME properties of This compound It’s known that some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
The molecular and cellular effects of This compound Imidazo[1,2-a]pyridine analogues have been shown to significantly reduce bacterial load in an acute tb mouse model .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that the direct functionalization of imidazo[1,2-a]pyridine derivatives has been considered as one of the most efficient strategies for the construction of these compounds .
Preparation Methods
The synthesis of 5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 2-aminopyridine with α-haloketones, followed by cyclization and chlorination reactions. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and catalysts like potassium carbonate or sodium hydride .
Industrial production methods often utilize continuous flow systems to enhance the efficiency and yield of the synthesis. These systems allow for better control of reaction parameters and can be scaled up for large-scale production .
Chemical Reactions Analysis
5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the molecule can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
5-Chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:
6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid: This compound has a similar structure but differs in the position of the chlorine atom and carboxylic acid group.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: This compound has different substituents on the imidazo[1,2-a]pyridine ring and exhibits distinct biological activities.
Properties
IUPAC Name |
5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)11-7-4-2-3-6(10)12(5)7/h2-4H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGSUTJSOKUICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C(=CC=C2)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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